beta-Isopropylmalate
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Overview
Description
Beta-Isopropylmalate: is a chemical compound involved in the biosynthesis of leucine, an essential amino acid. It is an intermediate in the metabolic pathway that converts pyruvate to leucine. The compound is formed through the isomerization of alpha-isopropylmalate, catalyzed by the enzyme isopropylmalate isomerase .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Beta-Isopropylmalate is synthesized through the isomerization of alpha-isopropylmalate. The enzyme isopropylmalate isomerase catalyzes this reaction, converting alpha-isopropylmalate to this compound via the formation of cis-dimethylcitraconate .
Industrial Production Methods: : In industrial settings, this compound can be produced using microbial fermentation processes. Microorganisms such as Escherichia coli can be genetically engineered to overproduce the enzymes involved in the leucine biosynthesis pathway, thereby increasing the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: : Beta-Isopropylmalate undergoes several types of chemical reactions, including:
Decarboxylation: The product of the oxidation reaction, 3-carboxy-4-methyl-2-oxopentanoate, undergoes decarboxylation to form 4-methyl-2-oxopentanoate.
Common Reagents and Conditions
Oxidation: Requires the presence of the enzyme this compound dehydrogenase and NAD+ as a cofactor.
Decarboxylation: Occurs spontaneously under physiological conditions following the oxidation reaction.
Major Products
Oxidation: 3-carboxy-4-methyl-2-oxopentanoate.
Decarboxylation: 4-methyl-2-oxopentanoate.
Scientific Research Applications
Beta-Isopropylmalate has several scientific research applications, including:
Mechanism of Action
Beta-Isopropylmalate exerts its effects through its role in the leucine biosynthesis pathway. The compound is formed from alpha-isopropylmalate by the enzyme isopropylmalate isomerase. It is then oxidized by this compound dehydrogenase to form 3-carboxy-4-methyl-2-oxopentanoate, which undergoes decarboxylation to produce 4-methyl-2-oxopentanoate. This product is subsequently converted to leucine through a series of enzymatic reactions .
Comparison with Similar Compounds
Similar Compounds
Alpha-Isopropylmalate: The precursor to beta-isopropylmalate in the leucine biosynthesis pathway.
3-Carboxy-4-methyl-2-oxopentanoate: The product of the oxidation of this compound.
4-Methyl-2-oxopentanoate: The product of the decarboxylation of 3-carboxy-4-methyl-2-oxopentanoate.
Uniqueness: : this compound is unique in its specific role as an intermediate in the leucine biosynthesis pathway. Its formation and subsequent reactions are crucial for the production of leucine, distinguishing it from other similar compounds involved in different metabolic pathways .
Properties
CAS No. |
921-28-8 |
---|---|
Molecular Formula |
C7H12O5 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
(2S,3S)-2-hydroxy-3-propan-2-ylbutanedioic acid |
InChI |
InChI=1S/C7H12O5/c1-3(2)4(6(9)10)5(8)7(11)12/h3-5,8H,1-2H3,(H,9,10)(H,11,12)/t4-,5-/m0/s1 |
InChI Key |
RNQHMTFBUSSBJQ-WHFBIAKZSA-N |
SMILES |
CC(C)C(C(C(=O)O)O)C(=O)O |
Isomeric SMILES |
CC(C)[C@@H]([C@@H](C(=O)O)O)C(=O)O |
Canonical SMILES |
CC(C)C(C(C(=O)O)O)C(=O)O |
Key on ui other cas no. |
921-28-8 |
Pictograms |
Irritant |
Synonyms |
3-isopropylmalate beta-isopropylmalate beta-isopropylmalate, erythro-(L)-isome |
Origin of Product |
United States |
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